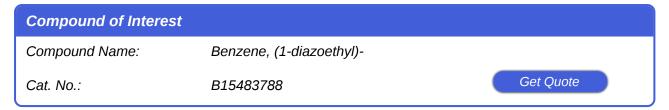




# Spectroscopic Characterization of Benzene, (1-diazoethyl)-: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Benzene**, **(1-diazoethyl)-**, also known as 1-phenyldiazoethane. Due to the reactive nature of diazo compounds, detailed spectroscopic data can be sparse in publicly accessible literature. [1] This document compiles expected spectroscopic values based on the chemical structure and data from analogous compounds, offering a robust reference for researchers.

The guide is structured to provide both theoretical and practical information, including detailed experimental protocols for acquiring spectroscopic data and a summary of expected quantitative values.

#### **Chemical Structure and Properties**

- IUPAC Name: Benzene, (1-diazoethyl)-
- Synonyms: 1-Diazo-1-phenylethane, 1-diazoethylbenzene, 1-Phenyl-1-diazoethane[2]
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>[2]
- Molecular Weight: 132.17 g/mol [2]
- Monoisotopic Mass: 132.0687 g/mol [2]



### **Spectroscopic Data Summary**

The following tables summarize the expected quantitative data from various spectroscopic techniques for **Benzene**, (1-diazoethyl)-. These values are derived from the analysis of its functional groups and comparison with similar aromatic diazo compounds.

Infrared (IR) Spectroscopy

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N≡N (Diazo)	Stretching	~2070	Strong
C-H (Aromatic)	Stretching	3100-3000	Medium
C-H (Aliphatic)	Stretching	3000-2850	Medium
C=C (Aromatic)	In-ring stretching	1600-1585	Medium
C-H (Aromatic)	Out-of-plane bending	900-675	Strong

Table 1: Expected Infrared Absorption Bands for **Benzene**, **(1-diazoethyl)-**. The diazo group's stretching frequency is highly characteristic.[3][4]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR)

Proton Type	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (C <sub>6</sub> H <sub>5</sub> )	7.0-7.4	Multiplet	5H
Methine (CH)	~4.5	Quartet	1H
Methyl (CH₃)	~1.5	Doublet	ЗН

Table 2: Expected <sup>1</sup>H NMR Chemical Shifts for **Benzene**, **(1-diazoethyl)-** in CDCl<sub>3</sub>. Aromatic protons appear in their typical region, while the protons of the ethyl group are shifted due to the diazo functionality.[4]



<sup>13</sup>C NMR (Carbon-13 NMR)

Carbon Type	Chemical Shift (δ, ppm)	
Aromatic (C <sub>6</sub> H <sub>5</sub> , substituted)	125-135	
Aromatic (C <sub>6</sub> H <sub>5</sub> , ortho, meta, para)	120-130	
Diazo-carbon (C=N <sub>2</sub> )	~50	
Methyl (CH₃)	~15	

Table 3: Expected <sup>13</sup>C NMR Chemical Shifts for **Benzene**, **(1-diazoethyl)-**. The carbon attached to the diazo group is expected to be significantly shielded.[5][6]

<u>Ultraviolet-Visible (UV-Vis) Spectroscopy</u>

Transition	Expected λ <sub>max</sub> (nm)	Molar Absorptivity (ε)
$\pi \rightarrow \pi^*$ (Aromatic)	~250-280	High
n → π* (Diazo)	~350-500	Low

Table 4: Expected UV-Visible Absorption Maxima for **Benzene**, **(1-diazoethyl)-**. The spectrum is characterized by a strong absorption from the aromatic system and a weaker, longer-wavelength absorption from the diazo group.[4]

Mass Spectrometry (MS)

m/z	Interpretation
132	Molecular Ion [M]+
104	Loss of N <sub>2</sub>
77	Phenyl cation [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Table 5: Expected Key Fragments in the Mass Spectrum of **Benzene**, **(1-diazoethyl)-**. The loss of a neutral nitrogen molecule is a characteristic fragmentation pathway for diazo compounds.



#### **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.

#### **Infrared (IR) Spectroscopy Protocol**

- Sample Preparation:
  - For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr, a small amount of the compound is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the crystal.
  - For solutions, dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use a solution cell for analysis.[8]
- Instrumentation:
  - A Fourier Transform Infrared (FTIR) spectrometer is typically used.[9]
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or the pure solvent.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background from the sample spectrum.
  - Typically, spectra are collected over a range of 4000 to 400 cm<sup>-1</sup>.[9]

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:



- Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube.[10]
- Ensure the solution is homogeneous. A small amount of a reference standard like tetramethylsilane (TMS) may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.[11]
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Data Acquisition:
  - The sample tube is placed in the NMR probe.
  - The magnetic field is "shimmed" to achieve homogeneity.
  - For <sup>1</sup>H NMR, a standard pulse sequence is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed.
  - The number of scans will depend on the sample concentration.

### **UV-Vis Spectroscopy Protocol**

- Sample Preparation:
  - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen to give an absorbance between 0.1 and 1.
  - Use matched quartz cuvettes for the sample and a solvent blank.
- Instrumentation:
  - A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:



- Record a baseline spectrum with the solvent-filled cuvette in both beams.
- Replace the solvent in the sample beam with the sample solution and record the absorption spectrum, typically from 200 to 800 nm.

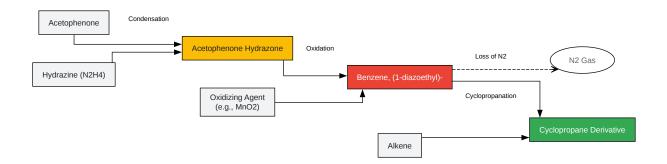
#### **Mass Spectrometry (MS) Protocol**

- Sample Introduction:
  - The sample can be introduced via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
  - Electron Ionization (EI) is a common method for volatile compounds and will likely produce significant fragmentation.
  - Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
- Mass Analysis:
  - A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their massto-charge ratio (m/z).
- Detection:
  - An electron multiplier or similar detector records the abundance of each ion.

## Visualizations Synthesis Workflow

The synthesis of **Benzene**, (1-diazoethyl)- typically involves the oxidation of the corresponding hydrazone. The following diagram illustrates a general workflow for its preparation and subsequent use in a cyclopropanation reaction, a common application of diazo compounds.





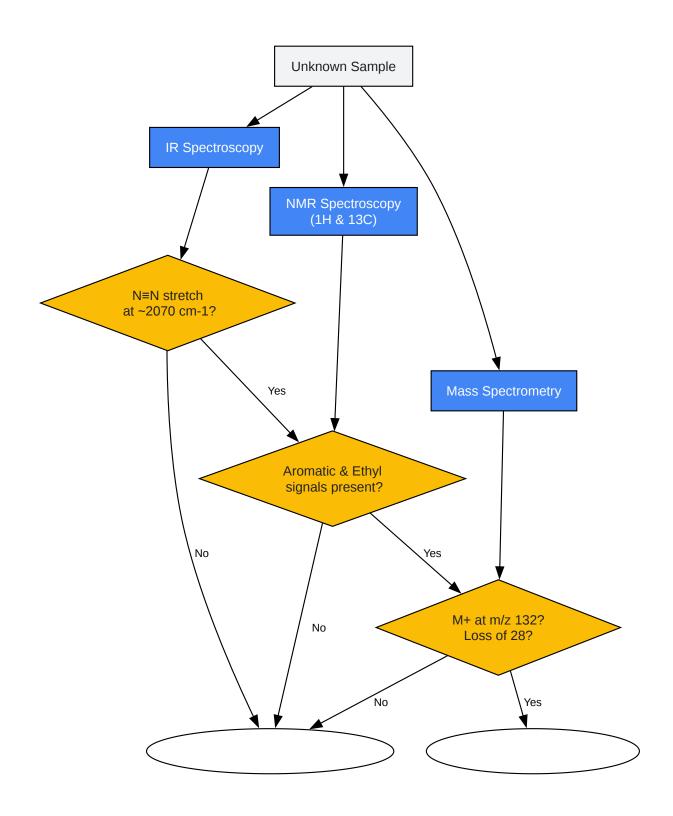
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A generalized workflow for the synthesis of **Benzene**, **(1-diazoethyl)-** and its subsequent reaction.

### **Spectroscopic Analysis Logic**

The following diagram outlines the logical flow of analyzing an unknown sample suspected to be **Benzene**, (1-diazoethyl)- using the spectroscopic methods described.





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Decision-making workflow for the structural confirmation of Benzene, (1-diazoethyl)-.



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